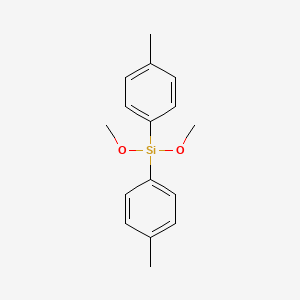

Dimethoxydi-p-tolylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethoxy-bis(4-methylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O2Si/c1-13-5-9-15(10-6-13)19(17-3,18-4)16-11-7-14(2)8-12-16/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIZIGBTHTUEBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473824 | |

| Record name | Dimethoxydi-p-tolylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92779-72-1 | |

| Record name | Dimethoxydi-p-tolylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethoxydi-p-tolylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Dimethoxydi-p-tolylsilane

Introduction

Dimethoxydi-p-tolylsilane is an organosilicon compound with significant applications in materials science and organic synthesis. Its structure, featuring a central silicon atom bonded to two methoxy groups and two p-tolyl groups, provides a unique combination of reactivity and stability. The methoxy groups are hydrolyzable, allowing for the formation of siloxane bonds, which is fundamental to its use as a precursor for silicone polymers and as a surface modifying agent.[1][2] The p-tolyl groups lend the molecule compatibility with organic matrices. This guide provides a comprehensive overview of the synthesis and characterization of this compound, intended for researchers, scientists, and professionals in drug development and materials science.

Synthesis of this compound

The primary and most versatile method for synthesizing this compound is through the Grignard reaction.[3][4] This classic organometallic reaction allows for the formation of the crucial silicon-carbon bonds. The overall strategy involves the reaction of a dihalodiorganosilane with a Grignard reagent, followed by methanolysis to introduce the methoxy groups.

Reaction Principle

The synthesis is a two-step process:

-

Grignard Reaction: Formation of di-p-tolyldichlorosilane by reacting dichlorodimethylsilane with p-tolylmagnesium bromide.

-

Methanolysis: Conversion of di-p-tolyldichlorosilane to this compound by reaction with methanol.

The causality behind this choice of pathway lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic silicon center of the chlorosilane.[5] The subsequent methanolysis is a straightforward nucleophilic substitution at the silicon center, replacing the chloro groups with methoxy groups.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

p-Tolyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dichlorodimethylsilane

-

Methanol

-

Triethylamine

-

Standard glassware for workup and purification

Step 1: Preparation of p-Tolylmagnesium Bromide (Grignard Reagent)

-

Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings in the flask and heat gently under vacuum, then cool under a stream of nitrogen to ensure anhydrous conditions.

-

Add anhydrous diethyl ether to the flask to cover the magnesium.

-

Dissolve p-tolyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the p-tolyl bromide solution to the magnesium. The reaction is initiated by gentle warming or the addition of a small crystal of iodine if necessary.

-

Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining p-tolyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

Step 2: Synthesis of Di-p-tolyldichlorosilane

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Dissolve dichlorodimethylsilane in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the dichlorodimethylsilane solution dropwise to the stirred Grignard reagent. This reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

Step 3: Synthesis of this compound (Methanolysis)

-

Cool the reaction mixture containing di-p-tolyldichlorosilane in an ice bath.

-

In a separate flask, prepare a solution of methanol and a stoichiometric amount of a base, such as triethylamine, in diethyl ether. The base is crucial to neutralize the HCl gas that is formed during the reaction.[6][7]

-

Add the methanol/base solution dropwise to the stirred reaction mixture.

-

After the addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

Step 4: Workup and Purification

-

Filter the reaction mixture to remove the magnesium salts (magnesium bromide and triethylamine hydrochloride).

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride to quench any remaining Grignard reagent, followed by brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain pure this compound as a colorless liquid.

Safety Precautions

-

Grignard Reagents: Are highly reactive with water and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere.[4]

-

Chlorosilanes: Are corrosive, flammable, and react with moisture to produce HCl gas.[6][7][8][9][10] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][8]

-

Diethyl Ether: Is extremely flammable and volatile. Ensure there are no ignition sources nearby.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Analysis Workflow

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this compound.

-

¹H NMR: Provides information about the different types of protons and their chemical environments.

-

Expected Signals:

-

Aromatic protons of the p-tolyl groups will appear as a multiplet in the range of δ 7.0-7.8 ppm.

-

Methyl protons of the p-tolyl groups will give a singlet at around δ 2.3-2.5 ppm.

-

Methoxy protons will appear as a singlet at approximately δ 3.5-3.7 ppm.

-

-

-

¹³C NMR: Identifies the different carbon environments in the molecule.

-

Expected Signals:

-

Aromatic carbons will show multiple signals in the range of δ 125-140 ppm.

-

The ipso-carbon (the aromatic carbon directly attached to silicon) will have a characteristic chemical shift.

-

The methyl carbon of the p-tolyl group will appear around δ 21-23 ppm.[11]

-

The methoxy carbon will be observed around δ 50-55 ppm.

-

-

-

²⁹Si NMR: Directly probes the silicon nucleus, providing valuable information about its chemical environment.[12]

-

Expected Signal: A single resonance is expected in the typical range for tetraorganosilanes.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Key Vibrational Bands:

-

Si-O-C stretching: A strong band around 1080-1100 cm⁻¹.

-

C-H stretching (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretching (aromatic): Bands in the region of 1600-1450 cm⁻¹.

-

Si-C stretching: Can be observed in the fingerprint region.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

Expected Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₆H₂₀O₂Si), which is 272.42 g/mol .[13][14][15]

-

Fragmentation Pattern: Characteristic fragments corresponding to the loss of methoxy groups, tolyl groups, and other rearrangements will be observed.

Quantitative Data Summary

| Property | Expected Value/Range | Technique |

| Molecular Formula | C₁₆H₂₀O₂Si | - |

| Molecular Weight | 272.42 g/mol | Mass Spectrometry |

| Appearance | Colorless to almost colorless clear liquid | Visual Inspection |

| Purity (GC) | >98.0% | Gas Chromatography |

| ¹H NMR (δ, ppm) | ~7.0-7.8 (m, Ar-H), ~3.5-3.7 (s, OCH₃), ~2.3-2.5 (s, CH₃) | NMR Spectroscopy |

| ¹³C NMR (δ, ppm) | ~125-140 (Ar-C), ~50-55 (OCH₃), ~21-23 (CH₃) | NMR Spectroscopy |

| FTIR (cm⁻¹) | ~1080-1100 (Si-O-C), >3000 (Ar C-H), <3000 (Aliph. C-H) | FTIR Spectroscopy |

Applications in Research and Development

This compound serves as a valuable building block in several areas:

-

Polymer Chemistry: It is a precursor for the synthesis of polysiloxanes with tailored properties. The p-tolyl groups can enhance thermal stability and solubility in organic solvents.

-

Surface Modification: The reactive methoxy groups allow for the covalent attachment of the di-p-tolylsilyl moiety to hydroxylated surfaces, such as glass and metal oxides. This can be used to alter surface properties like hydrophobicity.

-

Organic Synthesis: It can be used as a protecting group for diols or as a component in cross-coupling reactions.[2]

Conclusion

The synthesis of this compound via the Grignard reaction followed by methanolysis is a robust and well-established method. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount for achieving high yields and purity. A comprehensive suite of analytical techniques, with NMR spectroscopy at its core, is essential for unambiguous structural confirmation and purity assessment. This guide provides the foundational knowledge and practical protocols for scientists to successfully synthesize and characterize this versatile organosilicon compound for a range of applications in research and development.

References

- (PDF) - Polyfunctional carbosilanes and organosilicon compounds. Synthesis via Grignard reagents - ResearchGate. (n.d.).

- GRIGNARD REAGENTS AND SILANES - Gelest, Inc. (n.d.).

- Chlorosilane Safety Guide | PDF | Valve | Fires - Scribd. (n.d.).

- Organosilicon Reagents in Natural Product Synthesis. (n.d.).

- GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.).

- US2521390A - Manufacture of organo silicon compounds by the grignard reaction - Google Patents. (n.d.).

- Organosilicon Compounds - Lucknow University. (2020).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024).

- Chlorosilanes, toxic, corrosive, N.O.S. - PubChem. (n.d.).

- CHLOROSILANES, TOXIC, CORROSIVE, N.O.S. | CAMEO Chemicals - NOAA. (n.d.).

- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).

- This compound - MySkinRecipes. (n.d.).

- Electronic Supporting Information (ESI) - The Royal Society of Chemistry. (n.d.).

- This compound (C16H20O2Si) - PubChemLite. (n.d.).

- The Selective Synthesis of Di- and Cyclosiloxanes Bearing Several Hidden p-Tolyl-Functionalities - ResearchGate. (2022).

- Trimethoxy(p-tolyl)silane | 17873-01-7 | Benchchem. (n.d.).

- 2 Hydrolysis of dichlorodimethylsilane to produce polydimethylsiloxanes (PDMS) and - ResearchGate. (n.d.).

- This compound 92779-72-1 | TCI AMERICA. (n.d.).

- A Comparative Guide to the Characterization of Trimethoxy(propyl)silane Modified Surfaces - Benchchem. (n.d.).

- The Selective Synthesis of Di- and Cyclosiloxanes Bearing Several Hidden P-Tolyl-Functionalities - ResearchGate. (2022).

- Troubleshooting NMR Analysis of Di-m-tolyl-silane: A Technical Support Guide - Benchchem. (n.d.).

- This compound 92779-72-1 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).

- Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. (n.d.).

- SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.).

- This compound | 92779-72-1 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).

Sources

- 1. This compound [myskinrecipes.com]

- 2. Trimethoxy(p-tolyl)silane | 17873-01-7 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. gelest.com [gelest.com]

- 5. lkouniv.ac.in [lkouniv.ac.in]

- 6. globalsilicones.org [globalsilicones.org]

- 7. Chlorosilanes, toxic, corrosive, N.O.S. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. CHLOROSILANES, TOXIC, CORROSIVE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. benchchem.com [benchchem.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. PubChemLite - this compound (C16H20O2Si) [pubchemlite.lcsb.uni.lu]

- 14. This compound | 92779-72-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 15. This compound | 92779-72-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Dimethoxydi-p-tolylsilane

For correspondence:

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of dimethoxydi-p-tolylsilane, a significant organosilicon compound with applications in materials science and organic synthesis. This document delves into the synthesis, spectroscopic characterization, and theoretical modeling of the molecule, offering valuable insights for researchers, scientists, and professionals in drug development. A detailed examination of its molecular geometry, electronic properties, and reactivity, particularly its hydrolysis, is presented. The guide integrates field-proven insights with theoretical calculations to provide a holistic understanding of this versatile silane.

Introduction

This compound, with the chemical formula C₁₆H₂₀O₂Si, is an organosilicon compound characterized by a central silicon atom bonded to two methoxy groups and two p-tolyl groups.[1][2] This unique structure imparts a combination of organic and inorganic characteristics, making it a valuable precursor and coupling agent in various chemical processes. Its applications include serving as a coupling agent in silicone rubber formulations and as an intermediate in the synthesis of silane-based adhesion promoters for coatings and sealants. The p-tolyl groups enhance thermal stability and hydrophobicity, while the methoxy groups provide reactive sites for hydrolysis and condensation, forming robust siloxane networks. Understanding the intricate details of its molecular structure and bonding is paramount for optimizing its performance in these applications and for the rational design of new materials.

Molecular Structure and Bonding

The molecular geometry and electronic structure of this compound are fundamental to its chemical behavior. In the absence of a definitive crystal structure, a combination of theoretical modeling and spectroscopic data analysis provides a detailed picture of its three-dimensional arrangement and bonding characteristics.

Predicted Molecular Geometry

Computational chemistry, specifically geometry optimization using density functional theory (DFT), is a powerful tool for predicting the three-dimensional structure of molecules.[3] The optimized geometry of this compound reveals a tetrahedral arrangement around the central silicon atom, as expected for a tetracoordinate silicon center.

The key structural parameters, including bond lengths and angles, can be predicted with a high degree of accuracy. The Si-C bonds to the p-tolyl groups and the Si-O bonds to the methoxy groups are of particular interest. The presence of the bulky p-tolyl groups influences the overall conformation of the molecule, likely leading to a staggered arrangement to minimize steric hindrance. The dihedral angles between the two p-tolyl rings and the orientation of the methoxy groups relative to the Si-C bonds are critical in defining the molecule's shape and reactivity.

Diagram: Predicted Molecular Structure of this compound

Caption: A 2D representation of the predicted molecular structure of this compound.

Bonding and Electronic Effects

The bonding in this compound is characterized by a combination of covalent and polar covalent interactions. The Si-C bonds are relatively nonpolar, while the Si-O bonds are significantly polarized due to the higher electronegativity of oxygen. This polarity makes the silicon atom electrophilic and susceptible to nucleophilic attack, a key aspect of its hydrolysis chemistry.

The p-tolyl groups exert electronic effects on the silicon center. The methyl group at the para position is an electron-donating group, which can influence the reactivity of the aromatic ring and, to a lesser extent, the silicon atom. The aromatic rings themselves can participate in π-d bonding with the empty d-orbitals of the silicon atom, although the extent of this interaction is a subject of ongoing research.

Synthesis and Characterization

The synthesis of this compound is typically achieved in a two-step process, starting from p-bromotoluene.

Synthesis of Dichloro-bis(4-methylphenyl)silane

The precursor, dichloro-bis(4-methylphenyl)silane, is synthesized via a Grignard reaction.[4] p-Tolylmagnesium bromide is first prepared by reacting 4-bromotoluene with magnesium metal in an anhydrous ether solvent. This Grignard reagent is then reacted with silicon tetrachloride in a carefully controlled stoichiometric ratio to favor the formation of the di-substituted product.[4]

Diagram: Synthesis of Dichloro-bis(4-methylphenyl)silane

Caption: Workflow for the synthesis of the dichlorosilane precursor.

Experimental Protocol: Synthesis of Dichloro-bis(4-methylphenyl)silane

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are placed. A solution of 4-bromotoluene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The reaction is maintained at a gentle reflux until the magnesium is consumed.

-

Reaction with Silicon Tetrachloride: The freshly prepared p-tolylmagnesium bromide solution is cooled in an ice bath. A solution of silicon tetrachloride in anhydrous diethyl ether is added dropwise with vigorous stirring, maintaining the temperature below 10 °C.[4]

-

Work-up and Purification: The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and hydrochloric acid. The organic layer is separated, washed, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Synthesis of this compound

The final product is obtained by the methanolysis of dichloro-bis(4-methylphenyl)silane. This reaction is typically carried out in the presence of a base, such as pyridine or a tertiary amine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dichloro-bis(4-methylphenyl)silane is dissolved in a dry, inert solvent (e.g., toluene or hexane) in a flask equipped with a dropping funnel and a condenser, under an inert atmosphere.

-

Methanolysis: A solution of anhydrous methanol and a base (e.g., pyridine) in the same solvent is added dropwise to the stirred solution of the dichlorosilane at a controlled temperature (typically 0 °C to room temperature).

-

Work-up and Purification: The reaction mixture is stirred for a specified period. The precipitated pyridinium hydrochloride is removed by filtration. The filtrate is then washed, dried, and the solvent is evaporated. The resulting this compound is purified by vacuum distillation.

Spectroscopic Characterization

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized this compound.

Table 1: Predicted and Experimental Spectroscopic Data for this compound and Related Compounds

| Spectroscopic Technique | Functional Group/Proton Environment | Predicted/Reference Chemical Shift (ppm) or Wavenumber (cm⁻¹) | Experimental Data (if available) |

| ¹H NMR | -OCH₃ (methoxy protons) | ~3.6 ppm (singlet) | Data not available |

| -CH₃ (tolyl methyl protons) | ~2.4 ppm (singlet) | Data not available | |

| Aromatic protons | ~7.2 - 7.6 ppm (multiplet) | Data not available | |

| ¹³C NMR | -OCH₃ (methoxy carbon) | ~50 ppm | Data not available |

| -CH₃ (tolyl methyl carbon) | ~21 ppm | Data not available | |

| Aromatic carbons | ~128 - 140 ppm | Data not available | |

| ²⁹Si NMR | Si(OAr)₂(OMe)₂ | -30 to -50 ppm | Data not available |

| IR Spectroscopy | Si-O-C stretch | 1080 - 1100 cm⁻¹ | ~1090 cm⁻¹ (from diphenyldimethoxysilane)[5] |

| Si-Aryl stretch | 1100 - 1130 cm⁻¹ | ~1120 cm⁻¹ (from diphenyldimethoxysilane)[5] | |

| C-H stretch (aromatic) | 3000 - 3100 cm⁻¹ | ~3070 cm⁻¹ (from diphenyldimethoxysilane)[5] | |

| C-H stretch (aliphatic) | 2800 - 3000 cm⁻¹ | ~2840, 2960 cm⁻¹ (from diphenyldimethoxysilane)[5] |

Reactivity: Hydrolysis and Condensation

A key feature of this compound is its susceptibility to hydrolysis, a reaction that underpins its use as a coupling agent and in the formation of polysiloxanes. The hydrolysis of the methoxy groups leads to the formation of silanol (Si-OH) groups, which are highly reactive and readily undergo condensation to form stable siloxane (Si-O-Si) bonds.

The rate of hydrolysis is influenced by several factors, including pH, temperature, and the presence of catalysts.[4][6] In acidic or basic conditions, the hydrolysis rate is significantly enhanced. The subsequent condensation of the silanol intermediates can lead to the formation of linear or cyclic oligomers and, ultimately, a cross-linked polysiloxane network.

Diagram: Hydrolysis and Condensation of this compound

Caption: The reaction pathway from hydrolysis to polysiloxane formation.

Conclusion

This technical guide has provided a detailed examination of the molecular structure, bonding, synthesis, and reactivity of this compound. Through a combination of theoretical predictions and analysis of spectroscopic data from related compounds, a comprehensive model of this important organosilicon molecule has been constructed. The protocols for its synthesis and an understanding of its hydrolysis and condensation reactions offer practical guidance for its application in materials science and synthetic chemistry. Further research to obtain experimental structural and spectroscopic data for this compound will be invaluable in refining the models presented here and in expanding its utility in advanced applications.

References

-

ResearchGate. Hydrolysis and condensation of silanes in aqueous solutions. ResearchGate. Accessed January 1, 2026. [Link].

-

Georgia Institute of Technology. Geometry Optimization C. David Sherrill School of Chemistry and Biochemistry. Georgia Institute of Technology. Accessed January 1, 2026. [Link].

-

NIST. Silane, dimethoxydiphenyl-. NIST WebBook. Accessed January 1, 2026. [Link].

-

ResearchGate. NMR Spectroscopic Studies of Dimethyldiethoxy Silane Hydrolysis and Polysiloxane Condensation. ResearchGate. Accessed January 1, 2026. [Link].

-

PubChem. This compound. PubChem. Accessed January 1, 2026. [Link].

-

PubChemLite. This compound (C16H20O2Si). PubChemLite. Accessed January 1, 2026. [Link].

Sources

CAS number and IUPAC name for dimethoxydi-p-tolylsilane

An In-Depth Technical Guide to Dimethoxydi-p-tolylsilane for Advanced Research Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a specialized organosilicon compound. Designed for researchers, chemists, and professionals in materials science and drug development, this document delves into its chemical identity, synthesis, applications, and safety protocols, grounding all information in established scientific principles and authoritative sources.

Core Chemical Identity and Physicochemical Properties

This compound is an organomethoxysilane characterized by a central silicon atom bonded to two methoxy groups and two p-tolyl groups. This structure imparts a unique combination of organic compatibility and inorganic reactivity, making it a valuable intermediate in specialized chemical synthesis.

Identifier Information:

-

Synonyms: DI(p-TOLYL)DIMETHOXYSILANE, Dimethoxydi(p-methylphenyl)silane[5]

Physicochemical Data Summary:

The key physical and chemical properties of this compound are summarized in the table below. These properties are critical for designing experiments, understanding its behavior in various solvents, and ensuring safe handling and storage.

| Property | Value | Source(s) |

| Molecular Weight | 272.42 g/mol | |

| Physical State | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 140°C @ 0.5 mmHg | [4][6] |

| Density | 1.023 g/cm³ | [4][6] |

| Refractive Index | 1.5400 - 1.5440 | [4][6] |

| Flash Point | >110°C | [4] |

| Purity | >98.0% (by GC) | [1] |

| Moisture Sensitivity | Reacts slowly with moisture/water | [4] |

Synthesis Protocol and Mechanistic Insights

The synthesis of this compound is typically achieved through the methanolysis of di-p-tolyldichlorosilane. This reaction is a classic example of nucleophilic substitution at a silicon center.

Causality in Experimental Design

The choice of reagents and conditions is dictated by the reactivity of the chlorosilane precursor.

-

Anhydrous Conditions: Chlorosilanes are highly susceptible to hydrolysis. The reaction must be conducted in the complete absence of water to prevent the formation of silanols and subsequent uncontrolled polymerization into polysiloxanes. All glassware should be oven-dried, and solvents must be anhydrous.

-

Use of a Base: The reaction of the dichlorosilane with methanol produces two equivalents of hydrogen chloride (HCl). A stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize this acidic byproduct. This prevents potential acid-catalyzed side reactions and drives the reaction to completion.

-

Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) further protects the moisture-sensitive reagents and products from atmospheric water.

Detailed Experimental Workflow: Synthesis of this compound

This protocol describes a standard laboratory-scale synthesis.

Step 1: Reaction Setup

-

Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet.

-

Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.

-

Charge the flask with di-p-tolyldichlorosilane (1 equivalent) and anhydrous toluene (100 mL).

-

In a separate flask, prepare a solution of anhydrous methanol (2.2 equivalents) and anhydrous pyridine (2.2 equivalents) in 50 mL of anhydrous toluene.

Step 2: Reaction Execution

-

Cool the dichlorosilane solution in an ice bath to 0°C.

-

Add the methanol/pyridine solution dropwise from the dropping funnel over 30-45 minutes with vigorous stirring. A white precipitate of pyridinium hydrochloride will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours to ensure completion.

Step 3: Work-up and Purification

-

Filter the reaction mixture under vacuum to remove the pyridinium hydrochloride precipitate. Wash the solid with a small amount of dry toluene.

-

Combine the filtrates and remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield this compound as a clear, colorless liquid.

Step 4: Characterization

-

Confirm the purity of the distilled product using Gas Chromatography (GC).

-

Verify the chemical structure using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The NMR spectrum should confirm the presence of methoxy and p-tolyl groups in the correct ratio.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves primarily as a versatile chemical intermediate.[5] Its bifunctional nature allows it to bridge organic molecules with silica-based materials.

-

Precursor for Silylating Agents: The methoxy groups can be replaced by other functional groups, allowing for the synthesis of more complex silylating agents or organosilicon monomers for polymer synthesis.

-

Stationary Phases in Chromatography: This compound is used as a reactant in the synthesis of specialized stationary phases for capillary column gas chromatography.[4] The p-tolyl groups provide specific selectivity for aromatic analytes, enhancing separation performance.

-

Materials Science: Like other alkoxysilanes, it can be used to functionalize surfaces, such as silica or glass, to alter their surface energy and hydrophobicity. This is relevant in the development of coatings, adhesion promoters, and composite materials.[7][8]

-

Potential in Drug Delivery: While direct applications are not widely documented, the broader class of functionalized organosilanes is being explored in drug delivery systems.[8][9] They can be used to modify the surface of nanocarriers (e.g., silica nanoparticles) to improve drug loading, control release kinetics, and target specific tissues.[9] The di-p-tolyl moiety could offer a hydrophobic domain for encapsulating poorly water-soluble drugs.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The primary hazard is serious eye irritation.[5]

Hazard and Precautionary Statements

-

Hazard Statement: H319 - Causes serious eye irritation.[4][5]

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.[5]

-

P280: Wear protective gloves, protective clothing, and eye/face protection.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[5]

-

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to prevent vapor accumulation.[5] Emergency eye wash stations and safety showers should be readily accessible.[5][10]

-

Eye Protection: Chemical safety goggles are mandatory. Contact lenses should not be worn.[5][10]

-

Hand Protection: Wear neoprene or nitrile rubber gloves.[5][10]

-

Skin and Body Protection: A lab coat or other suitable protective clothing is required.[5][11]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat.[5] The compound is moisture-sensitive and should be stored under an inert gas atmosphere.[10] It is incompatible with water and moisture.[5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. May be incinerated in a licensed facility.[10]

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[5][10]

-

Skin Contact: Wash off with plenty of soap and water. Get medical advice if skin irritation occurs.[5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical advice if you feel unwell.[10][11]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[5][11]

References

-

Gelest, Inc. (2016). DI(p-TOLYL)DIMETHOXYSILANE Safety Data Sheet.

-

TCI AMERICA. (n.d.). This compound 92779-72-1. Retrieved from

-

Fisher Scientific. (2023). Dimethoxydimethylsilane Safety Data Sheet.

-

Gelest, Inc. (2015). p-TOLYLTRIMETHOXYSILANE Safety Data Sheet.

-

TCI Chemicals. (2025). Dimethoxy(methyl)silane Safety Data Sheet.

-

Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound 92779-72-1. Retrieved from

-

Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 92779-72-1. Retrieved from

-

PubChem. (n.d.). This compound. Retrieved from

-

BLD Pharm. (n.d.). 92779-72-1|this compound. Retrieved from

-

ChemicalBook. (2023). DI(P-TOLYL)DIMETHOXYSILANE | 92779-72-1. Retrieved from

-

Fisher Scientific. (n.d.). Methoxydimethyl(p-tolyl)silane, 94%, Thermo Scientific. Retrieved from

-

MySkinRecipes. (n.d.). This compound. Retrieved from

-

Benchchem. (n.d.). Trimethoxy(p-tolyl)silane | 17873-01-7. Retrieved from

-

ChemBK. (2024). This compound. Retrieved from

-

Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound | 92779-72-1. Retrieved from

-

ResearchGate. (2022). The Selective Synthesis of Di- and Cyclosiloxanes Bearing Several Hidden p-Tolyl-Functionalities. Journal of Organometallic Chemistry.

-

ResearchGate. (n.d.). Synthesis and characterization of dimethoxy diphenyl silane. Retrieved from

-

MDPI. (2024). Application of Ordered Porous Silica Materials in Drug Delivery: A Review.

Sources

- 1. This compound | 92779-72-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 92779-72-1|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C16H20O2Si) [pubchemlite.lcsb.uni.lu]

- 4. DI(P-TOLYL)DIMETHOXYSILANE | 92779-72-1 [chemicalbook.com]

- 5. gelest.com [gelest.com]

- 6. chembk.com [chembk.com]

- 7. This compound [myskinrecipes.com]

- 8. Trimethoxy(p-tolyl)silane | 17873-01-7 | Benchchem [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. gelest.com [gelest.com]

- 11. fishersci.de [fishersci.de]

An In-depth Technical Guide to the Discovery and History of Di-p-tolylsilane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and applications of di-p-tolylsilane and its derivatives. From the pioneering work of Frederic Stanley Kipping in the early 20th century to contemporary applications in advanced materials and organic synthesis, this document traces the historical development and scientific evolution of this important class of organosilicon compounds. Detailed experimental protocols for the synthesis of di-p-tolylsilane via its dichlorosilane precursor are provided, alongside a thorough analysis of its spectroscopic properties. The guide explores the utility of di-p-tolylsilane derivatives as host materials in Organic Light-Emitting Diodes (OLEDs), their potential as reducing agents, and their role in hydrosilylation reactions, offering field-proven insights into the causality behind experimental choices and methodologies.

Historical Perspective: The Dawn of Arylsilicon Chemistry

The journey into the world of organosilicon chemistry was pioneered by the meticulous work of British chemist Frederic Stanley Kipping.[1] While the first organosilicon compound, tetraethylsilane, was synthesized by Charles Friedel and James Crafts in 1863, it was Kipping's extensive research in the early 20th century that laid the foundational groundwork for this burgeoning field.[2] Kipping was the first to systematically investigate the synthesis of a wide array of organosilicon compounds, publishing a series of 51 papers on the topic.[1]

His crucial insight was the application of the newly discovered Grignard reagents for the formation of robust silicon-carbon bonds, a method that remains a cornerstone of organosilicon synthesis to this day.[2] In 1901, Kipping and L.L. Lloyd published a paper in the Journal of the Chemical Society, Transactions, detailing the use of Grignard reagents to produce triphenylsilicon derivatives, setting the stage for the synthesis of other arylsilanes.[3][4]

The first documented synthesis of a di-p-tolylsilane derivative appears in a 1929 publication by A. R. Steele and F. S. Kipping.[5] In this work, they describe the synthesis and subsequent reactions of di-p-tolylsilicon dichloride , the key precursor to di-p-tolylsilane. Their work on this and other octa-p-tolylsilicon compounds expanded the known landscape of organosilicon chemistry and provided the first entry point to the specific class of compounds that are the focus of this guide.[6]

Synthesis of Di-p-tolylsilane: From Precursor to Final Product

The synthesis of di-p-tolylsilane is a two-step process that begins with the formation of its dichloro-precursor, followed by reduction to the dihydrosilane. This methodology leverages the foundational Grignard reaction and standard reduction techniques, ensuring high yields and purity.

Step 1: Synthesis of Dichloro-di-p-tolylsilane via Grignard Reaction

The Grignard reaction is the method of choice for forming the silicon-aryl bonds in dichloro-di-p-tolylsilane. The causality behind this choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic silicon center of silicon tetrachloride. Careful control of stoichiometry is paramount to favor the disubstituted product over mono- or tri-substituted byproducts.

Reaction Scheme: 2 CH₃C₆H₄MgBr + SiCl₄ → (CH₃C₆H₄)₂SiCl₂ + 2 MgBrCl

Experimental Protocol:

-

Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is required. All glassware must be flame-dried and maintained under a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction, as Grignard reagents are highly sensitive to moisture.

-

Grignard Reagent Preparation:

-

In the flask, combine magnesium turnings and a crystal of iodine (to activate the magnesium surface).

-

Prepare a solution of p-bromotoluene in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the p-bromotoluene solution to the magnesium. The reaction is initiated when the color of the iodine fades and the solution begins to gently reflux.

-

Once initiated, add the remaining p-bromotoluene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.

-

-

Reaction with Silicon Tetrachloride:

-

Cool the freshly prepared p-tolylmagnesium bromide solution in an ice bath.

-

Prepare a solution of silicon tetrachloride in anhydrous diethyl ether in the dropping funnel.

-

Add the silicon tetrachloride solution dropwise to the cooled and stirred Grignard reagent. This reaction is exothermic and maintaining a low temperature (below 10 °C) is crucial to control the reaction rate and maximize the yield of the desired disubstituted product.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and cautiously quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure dichloro-di-p-tolylsilane.

-

Diagram of the Synthetic Workflow:

Caption: Workflow for the synthesis of dichloro-di-p-tolylsilane.

Step 2: Reduction to Di-p-tolylsilane

The conversion of dichloro-di-p-tolylsilane to di-p-tolylsilane is achieved through reduction, typically with a powerful hydride-donating agent like lithium aluminum hydride (LiAlH₄). The choice of LiAlH₄ is dictated by its ability to efficiently and cleanly replace the silicon-chlorine bonds with silicon-hydrogen bonds.

Reaction Scheme: (CH₃C₆H₄)₂SiCl₂ + LiAlH₄ → (CH₃C₆H₄)₂SiH₂ + LiCl + AlCl₃

Experimental Protocol:

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, all under an inert atmosphere.

-

Procedure:

-

Suspend lithium aluminum hydride in anhydrous diethyl ether in the reaction flask and cool the mixture in an ice bath.

-

Dissolve the dichloro-di-p-tolylsilane in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the dichlorosilane solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath.

-

Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is critical for safety and for the formation of a granular precipitate that is easily filtered.

-

Filter the resulting precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and washings, and dry the organic solution over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation to yield di-p-tolylsilane, which can be further purified by distillation if necessary.

-

Structural Characterization

A thorough characterization of di-p-tolylsilane is essential for confirming its identity and purity. This is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of di-p-tolylsilane.

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The spectrum of di-p-tolylsilane is expected to show distinct signals for the aromatic protons on the tolyl groups, the methyl protons, and the protons directly attached to the silicon atom (the silyl hydrides).

-

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. Signals will be present for the methyl carbons, the aromatic carbons (with different shifts for the ipso, ortho, meta, and para positions relative to the silicon atom), and any solvent used.

-

²⁹Si NMR: Silicon-29 NMR is particularly diagnostic for organosilicon compounds.[7] Although ²⁹Si has a low natural abundance, this technique provides a direct probe of the silicon's chemical environment. The chemical shift of di-p-tolylsilane will be in a characteristic range for diaryldihydrosilanes.[8]

Table 1: Summary of Spectroscopic Data for Di-p-tolylsilane

| Technique | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment |

| ¹H NMR | ~7.5 ppm (d) | Aromatic protons ortho to Si |

| ~7.2 ppm (d) | Aromatic protons meta to Si | |

| ~5.0 ppm (s) | Si-H protons | |

| ~2.4 ppm (s) | Methyl (CH₃) protons | |

| ¹³C NMR | ~139 ppm | Aromatic C (para to Si) |

| ~135 ppm | Aromatic C (ortho to Si) | |

| ~130 ppm | Aromatic C (ipso to Si) | |

| ~129 ppm | Aromatic C (meta to Si) | |

| ~21 ppm | Methyl (CH₃) carbon | |

| ²⁹Si NMR | -30 to -40 ppm | (CH₃C₆H₄)₂SiH₂ |

| IR | ~2120 cm⁻¹ | Si-H stretching |

| ~1110 cm⁻¹ | Si-Aryl stretching | |

| ~800 cm⁻¹ | Aryl C-H bending |

Note: Exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. For di-p-tolylsilane, the most characteristic absorption is the Si-H stretching vibration, which appears as a strong, sharp band in the region of 2100-2200 cm⁻¹. Other significant bands include those for Si-Aryl and aromatic C-H vibrations.

Crystal Structure

Applications of Di-p-tolylsilane Derivatives

The unique electronic and physical properties of di-p-tolylsilane and its derivatives make them valuable in a range of applications, particularly in materials science.

Organic Light-Emitting Diodes (OLEDs)

One of the most significant applications of diarylsilane derivatives is as host materials in phosphorescent OLEDs (PhOLEDs).[12] The key requirements for a host material are a high triplet energy to confine the excitons on the phosphorescent guest emitter, and good charge-transporting properties. Di-p-tolylsilane derivatives, such as diphenyldi(o-tolyl)silane (UGH1), have been successfully employed as high-energy gap host materials for blue phosphorescent emitters.[12] The bulky tolyl groups help to prevent intermolecular interactions that can lead to quenching of the emission, thus improving the device efficiency.[13] The silicon atom provides thermal stability and good solubility, facilitating device fabrication.[13]

Diagram of an OLED Device Structure:

Caption: Simplified structure of a multilayer OLED.

Poly(di-p-tolylsilane) and Related Polymers

Di-p-tolylsilane can be considered a monomer for the synthesis of poly(di-p-tolylsilane). Polysilanes, with their silicon backbone, exhibit unique electronic properties due to σ-electron delocalization along the Si-Si chain.[14] This makes them interesting for applications as photoresists and hole-transporting materials.[14] While the synthesis and properties of poly(di-p-tolylsilane) are not as extensively studied as other polysilanes, the principles of Wurtz-type coupling of the corresponding dichlorosilane precursor are applicable.

Reducing Agents in Organic Synthesis

Organosilanes are valuable reducing agents in organic synthesis due to their moderate reactivity and the formation of stable, easily removable byproducts.[15] The Si-H bond can act as a source of hydride, particularly when activated by a Lewis acid. While specific studies focusing solely on di-p-tolylsilane as a reducing agent are less common than for more sterically hindered silanes like triisopropylsilane, its reactivity is expected to be comparable to other diarylsilanes. It can be employed for the reduction of various functional groups, such as aldehydes and ketones to the corresponding alcohols, and for the deoxygenation of certain substrates.

Hydrosilylation Reactions

Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond.[1] This reaction is a powerful tool for the synthesis of a wide variety of organosilicon compounds. Di-p-tolylsilane can participate in hydrosilylation reactions, typically catalyzed by platinum, rhodium, or other transition metal complexes.[11][16] The choice of catalyst is crucial and can influence the regioselectivity and stereoselectivity of the addition.[16] These reactions are fundamental for creating more complex molecules containing the di-p-tolylsilyl moiety, which can then be incorporated into polymers or other functional materials.[17][18]

Future Outlook

The field of organosilicon chemistry continues to evolve, and di-p-tolylsilane derivatives are poised to play a continuing role in the development of new materials and synthetic methodologies. Future research is likely to focus on:

-

Novel OLED Materials: The design and synthesis of new di-p-tolylsilane derivatives with tailored electronic properties for even more efficient and stable OLEDs.

-

Advanced Polymers: The exploration of copolymers incorporating the di-p-tolylsilane unit to create materials with enhanced thermal stability, and specific optical or electronic properties.

-

Catalysis: The development of more efficient and selective catalysts for hydrosilylation reactions involving di-p-tolylsilane, potentially using earth-abundant metals.

-

Medicinal Chemistry: While currently underexplored, the incorporation of the di-p-tolylsilyl group into bioactive molecules could offer a way to modulate properties such as lipophilicity and metabolic stability, opening new avenues in drug design.

Conclusion

From its origins in the foundational work of Frederic Stanley Kipping, the chemistry of di-p-tolylsilane has matured into a significant sub-field of organosilicon science. The robust synthetic routes, based on the venerable Grignard reaction, provide ready access to this versatile building block. Its derivatives have demonstrated considerable utility, most notably in the realm of organic electronics, where they contribute to the performance of state-of-the-art OLEDs. As our understanding of the structure-property relationships in organosilicon compounds deepens, it is certain that di-p-tolylsilane and its derivatives will continue to be valuable tools for chemists and materials scientists, enabling the creation of new functional molecules and materials.

References

- 1. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 2. Kipping Discovers Silicones | Research Starters | EBSCO Research [ebsco.com]

- 3. Kipping, F. and Lloyd, L.L. (1901) Organic Derivatives of Silicon. Triphenylsilicon and Alkoxysilicon Chlorides. Journal of the Chemical Society, Transactions, 79, 449. - References - Scientific Research Publishing [scirp.org]

- 4. XLVII.—Organic derivatives of silicon. Triphenylsilicol and alkyloxysilicon chlorides - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 5. CCCXL.—Organic derivatives of silicon. Part XLI. Octa-p-tolylsilicotetrane, octa-p-tolylcyclosilicotetrane, and other products from di-p-tolylsilicon dichloride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 8. A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

- 11. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Construction of siloxane structures with P-Tolyl substituents at the silicon atom | CoLab [colab.ws]

- 13. Silicone - Wikipedia [en.wikipedia.org]

- 14. ia800608.us.archive.org [ia800608.us.archive.org]

- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 16. benchchem.com [benchchem.com]

- 17. Stereoregular cyclic p-tolyl-siloxanes with alkyl, O- and N-containing groups as promising reagents for the synthesis of functionalized organosiloxanes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Dimethoxydi-p-tolylsilane

Introduction

Dimethoxydi-p-tolylsilane (CAS No. 92779-72-1) is an organosilicon compound belonging to the dialkoxysilane class.[1] With a molecular formula of C₁₆H₂₀O₂Si and a molecular weight of 272.42 g/mol , its structure features a central silicon atom bonded to two methoxy groups and two p-tolyl (4-methylphenyl) groups.[2][3] This unique combination of hydrolyzable methoxy groups and bulky, hydrophobic p-tolyl groups imparts specific characteristics that are leveraged in various applications. It serves as a critical intermediate in the synthesis of more complex organosilicon compounds, a coupling agent to enhance adhesion between organic polymers and inorganic substrates, and a component in the formulation of specialty silicone elastomers and resins where it can improve mechanical properties and thermal stability.[3]

This guide provides a comprehensive technical overview of the solubility and stability of this compound for researchers, scientists, and professionals in drug development and material science. We will explore the theoretical underpinnings of its behavior in organic solvents, detail its susceptibility to hydrolysis, and provide robust, field-proven experimental protocols for quantitative assessment.

Physicochemical Properties

A foundational understanding of the physical properties of this compound is essential before delving into its solubility and stability characteristics.

| Property | Value | Source |

| CAS Number | 92779-72-1 | [1] |

| Molecular Formula | C₁₆H₂₀O₂Si | [2] |

| Molecular Weight | 272.42 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 140°C @ 0.5 mmHg | ChemicalBook |

| Density | 1.023 g/cm³ | ChemicalBook |

| Refractive Index | 1.5400 - 1.5440 | ChemicalBook |

Part 1: Solubility in Organic Solvents

Theoretical Framework

The solubility of this compound is governed by the principle of "like dissolves like." Its molecular structure presents a duality:

-

Nonpolar Character: The two aromatic p-tolyl groups are large and hydrophobic, dominating the molecular surface area. This suggests strong van der Waals interactions and good solubility in nonpolar and weakly polar solvents.

-

Polar Character: The two methoxy groups (Si-O-CH₃) introduce polarity through the electronegative oxygen atoms, allowing for dipole-dipole interactions. However, the silicon-oxygen bond is susceptible to hydrolysis, a factor that complicates its solubility in protic solvents, especially in the presence of moisture.

Based on this structure, we can predict its solubility behavior across different solvent classes. The bulky p-tolyl groups provide significant steric hindrance around the silicon atom, which can influence solvent interaction.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Xylenes, Benzene | High / Miscible | The p-tolyl groups of the silane share a strong structural similarity with these solvents, maximizing favorable π-π stacking and van der Waals interactions. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Moderate to High | The molecule's overall nonpolar character, driven by the large hydrocarbon moieties, allows for good miscibility with aliphatic chains. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High / Miscible | These solvents are effective at dissolving a wide range of organic compounds and should readily solvate the silane. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High / Miscible | Ethers are excellent solvents for organosilicon compounds, capable of solvating both the hydrocarbon and the polar methoxy portions of the molecule. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | The polarity of the ketone carbonyl group can interact with the Si-O-C dipole, but high miscibility is expected. Caution is advised due to potential trace water content. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (with reaction) | While likely soluble, these protic solvents can participate in hydrolysis or transesterification, especially with acid/base catalysts. Solubility is not merely physical dissolution but involves chemical reaction over time. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | These highly polar solvents may be less effective than nonpolar or moderately polar options due to the silane's dominant hydrophobic character. |

This table is a predictive guide. Experimental verification is mandatory for any critical application.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic approach is necessary. The following protocol is based on the principles outlined in the OECD Test Guideline 105 for Water Solubility, adapted for organic solvents.[4][5][6][7][8]

Objective: To determine the saturation mass concentration of this compound in a selected organic solvent at a controlled temperature.

Methodology: Flask Method

-

Preparation:

-

Ensure the this compound is of high purity (>98%).

-

Use analytical grade solvents with low water content (<0.05%).

-

Set up a temperature-controlled shaker bath at the desired temperature (e.g., 25°C ± 0.5°C).

-

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed, inert flask. The excess is critical to ensure saturation is achieved.

-

Scientist's Note: A preliminary test with varying amounts of solute can help estimate the required excess and the time to reach equilibrium.[8]

-

Place the flask in the shaker bath and agitate for a sufficient period. For alkoxysilanes, equilibrium may be reached within 24 hours, but a 48-hour period with sampling at 24, 36, and 48 hours is recommended to confirm saturation (i.e., the concentration is no longer increasing).

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the mixture to stand in the temperature bath for at least 24 hours to allow the excess, undissolved silane to settle.

-

Carefully extract a clear aliquot of the supernatant using a syringe. To avoid contamination from undissolved material, it is best to use a syringe filter (e.g., 0.22 µm PTFE).

-

-

Quantification:

-

Accurately dilute the aliquot with a suitable solvent (e.g., heptane) to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID).[9][10][11] A validated method with a proper calibration curve is essential.

-

Self-Validation: Prepare a standard calibration curve using accurately weighed samples of the silane. Run a solvent blank and at least three replicates of the saturated solution to ensure precision.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in g/L or mg/mL.

-

Diagram: Workflow for Solubility Determination

References

- 1. This compound | 92779-72-1 | TCI AMERICA [tcichemicals.com]

- 2. PubChemLite - this compound (C16H20O2Si) [pubchemlite.lcsb.uni.lu]

- 3. This compound [myskinrecipes.com]

- 4. oecd.org [oecd.org]

- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 6. filab.fr [filab.fr]

- 7. laboratuar.com [laboratuar.com]

- 8. oecd.org [oecd.org]

- 9. lib3.dss.go.th [lib3.dss.go.th]

- 10. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Novel Silane Compounds: A Technical Guide to Emerging Research Frontiers

Abstract

Silane chemistry, at the intersection of organic and inorganic domains, presents a fertile ground for innovation across a multitude of scientific disciplines. The unique ability of organosilanes to form stable bonds with both organic polymers and inorganic substrates has positioned them as critical components in advanced materials and chemical synthesis. This technical guide provides an in-depth exploration of burgeoning research areas for novel silane compounds, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into the synthesis, characterization, and application of these versatile molecules, elucidating the mechanistic principles that underpin their functionality. From pioneering applications in targeted drug delivery and antimicrobial surfaces to their role in next-generation energy storage and sustainable chemical synthesis, this guide offers a comprehensive overview of the state-of-the-art and future directions in silane research.

Silane Compounds in Drug Delivery and Biomedical Applications

The biocompatibility and versatile reactivity of silanes make them ideal candidates for sophisticated biomedical applications. Research is increasingly focused on leveraging these properties to create advanced drug delivery systems and antimicrobial materials.

Quaternary Ammonium Silanes (QAS) as Novel Antimicrobial Agents

Quaternary ammonium silanes (QAS) are a class of molecules that combine the antimicrobial properties of quaternary ammonium compounds with the surface-binding capabilities of silanes.[1][2] This dual functionality allows for the creation of surfaces that can actively kill microbes upon contact.[3] The antimicrobial mechanism involves the disruption of the bacterial cell membrane by the lipophilic alkyl chains of the QAS molecule.[3]

Novel QAS compounds are being synthesized with varying alkyl chain lengths and counter-ions to optimize their antimicrobial efficacy against a broad spectrum of bacteria and fungi.[1][2] Research has shown that the biocidal activity is dependent on the alkyl chain length, with different optimal lengths for Gram-positive and Gram-negative bacteria.[3]

Synthesis of Novel Quaternary Ammonium Silanes:

A general synthetic route involves the quaternization of an amine with a haloalkyl-functionalized silane. For example, (3-chloropropyl)triethoxysilane can be reacted with various tertiary amines containing different long-chain alkyl groups (e.g., C12, C14, C16, C18) to yield a library of QAS compounds with tailored lipophilicity.[2]

Experimental Protocol: Synthesis of Dimethylhexadecyl[3-(trimethoxysilyl)propyl]ammonium chloride (SQ3)

-

Reactants: (3-Chloropropyl)trimethoxysilane and N,N-dimethylhexadecylamine.

-

Solvent: Acetonitrile.

-

Procedure:

-

Equimolar amounts of (3-chloropropyl)trimethoxysilane and N,N-dimethylhexadecylamine are dissolved in acetonitrile.

-

The mixture is refluxed for 24 hours under an inert atmosphere.

-

The solvent is removed under reduced pressure.

-

The resulting product is purified by washing with a non-polar solvent (e.g., hexane) to remove unreacted amine.

-

The final product, SQ3, is dried under vacuum.

-

-

Characterization: The structure of the synthesized QAS is confirmed using Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Gas Chromatography-Mass Spectrometry (GC-MS).[2]

| Compound | Alkyl Chain Length | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| 10-Cl | C10 | Various fungi and bacteria | Not specified in abstract | [1] |

| 14-Br | C14 | Various fungi and bacteria | Not specified in abstract | [1] |

| SQ3 | C16 | E. coli, S. aureus, E. hirae, C. albicans, A. brasiliensis | < 16 | [2] |

| SQ3 | C16 | P. aeruginosa | 32 | [2] |

Table 1: Antimicrobial activity of selected novel quaternary ammonium silanes.

Silane-Functionalized Nanoparticles for Targeted Drug Delivery

Surface functionalization of nanoparticles with silanes is a powerful strategy to enhance their stability, biocompatibility, and targeting capabilities in drug delivery systems.[4][5] Aminosilanes, such as (3-aminopropyl)triethoxysilane (APTES), and thiol-containing silanes, like (3-mercaptopropyl)trimethoxysilane (MPTMS), are commonly used to introduce reactive functional groups onto the nanoparticle surface.[6][7] These groups can then be used to conjugate targeting ligands, drugs, or imaging agents.[8]

Novel Silanes in Organic Synthesis and Catalysis

Organosilanes are increasingly recognized as green and efficient reagents in organic synthesis, offering alternatives to more toxic organometallic compounds.[9] Key research areas include their use in cross-coupling reactions, as selective reducing agents, and in the synthesis of chiral molecules.

Hiyama Cross-Coupling Reactions

The Hiyama cross-coupling reaction is a palladium- or nickel-catalyzed reaction between an organosilane and an organic halide to form a new carbon-carbon bond.[10] Recent research focuses on expanding the scope of this reaction by developing new catalysts and utilizing different types of organosilanes, particularly aryl trialkoxy silanes.[11] The use of biomass-derived solvents and heterogeneous catalysts is also being explored to enhance the sustainability of the process.[12]

Mechanism: The reaction is typically activated by a fluoride source, which forms a hypervalent silicon intermediate that is more reactive in the transmetalation step of the catalytic cycle.[11]

| Catalyst | Organosilane | Organic Halide | Key Features | Reference |

| Pd(PPh₃)₂Cl₂ | Aryl trialkoxy silanes | Aryl iodides | Use of biomass-derived ionic liquid as solvent | [12] |

| Pd(OAc)₂ with dppf ligand | Arylsilanes | 3-Iodoazetidine | Mild reaction conditions | [12] |

| Palladium NNC-pincer complex | Aryl(trialkoxy)silanes | Aryl bromides | In situ formation of spirosilicate intermediates | [12] |

| Biogenically synthesized Pd NPs | Trimethoxy(phenyl)silane | Aryl halides | Heterogeneous catalysis, high yields | [12] |

Table 2: Recent catalytic systems for the Hiyama cross-coupling reaction.

Silanes as Selective Reducing Agents

Organosilanes, particularly those with Si-H bonds, serve as mild and selective reducing agents for a variety of functional groups.[13] The combination of triethylsilane with a strong acid like trifluoroacetic acid enables the ionic hydrogenation of alkenes with high chemoselectivity and regioselectivity.[14][15] This system proceeds via protonation of the alkene followed by hydride transfer from the silane.[15] Other silanes, such as polymethylhydrosiloxane (PMHS) and tris(trimethylsilyl)silane, are effective radical-based reducing agents, offering a less toxic alternative to tin hydrides.[16][17]

Asymmetric Synthesis of Chiral Silanes

The development of methods for the catalytic asymmetric synthesis of silicon-stereogenic organosilanes is a rapidly growing field. These chiral silanes are valuable intermediates in synthetic chemistry, medicinal chemistry, and materials science. A notable approach involves the desymmetrization of prochiral dihydrosilanes through catalytic alcoholysis using chiral copper or rhodium complexes.[18][19] This method provides access to chiral alkoxysilanes with high enantioselectivity.

Advanced Materials Derived from Novel Silane Compounds

The ability of silanes to bridge organic and inorganic materials is fundamental to the development of advanced materials with tailored properties.

Silane-Based Corrosion Inhibitors

Silane-based coatings offer an environmentally friendly alternative to traditional corrosion inhibitors that often contain heavy metals.[20][21] These coatings form a dense, hydrophobic, and covalently bonded film on the metal surface.[20] The process involves the hydrolysis of alkoxy groups on the silane to form reactive silanols, which then condense with hydroxyl groups on the metal surface and with each other to create a stable siloxane network.[20][22]

A frontier in this area is the development of "smart" coatings by incorporating nanoparticles like ZnO or CeO₂ into the silane film.[20] These nanoparticles can act as secondary inhibitors, providing a self-healing capability if the coating is scratched.[20] Green corrosion inhibitors, such as plant extracts, are also being incorporated into silane sol-gel coatings to enhance their protective performance.[23]

| Silane System | Metal Substrate | Corrosion Environment | Key Finding | Reference |

| BTSE (non-functional) | Iron | Not specified | Decreased corrosion rate by a factor of 15 | [21] |

| GPTMS/APTES | Mild Steel | 3.5% NaCl | Improved corrosion resistance | [21] |

| TEOS/TMOMS | Mild Steel | 3.5% NaCl | High corrosion resistance due to hydrophobicity | [21] |

| TEOS/APTES with caffeine | Mild Steel | 3.5% NaCl | Enhanced corrosion resistance | [24] |

Table 3: Performance of various silane-based corrosion-inhibiting coatings.

Silane-Based Hyperbranched Polymers

Hyperbranched polymers (HBPs) are highly branched, three-dimensional macromolecules with a large number of terminal functional groups.[25] Silanes are being used as core molecules or modifiers to create novel HBPs with enhanced thermal and mechanical properties.[26][27] These silane-based HBPs have potential applications as adhesives, surface treatment agents, and additives to improve the properties of other polymers.[28] The synthesis often involves step-growth polycondensation of monomers with ABₓ functionality, where the silane can act as a multifunctional core.[25]

Silanes in Energy Storage Solutions

The demand for safer and higher-performance lithium-ion batteries has spurred research into novel electrolyte formulations. Silane-based compounds are emerging as promising non-aqueous electrolyte solvents and additives.

Novel Silane-Based Electrolytes

Researchers have synthesized novel silane compounds with ether linkages that can effectively dissolve lithium salts like LiBOB and LiPF₆.[29] These silane-based electrolytes exhibit high ionic conductivities and wide electrochemical stability windows.[29] Full-cell testing has demonstrated excellent cyclability and long calendar life, suggesting their potential to replace conventional carbonate-based electrolytes, which can be flammable.[29][30] The use of silane additives can also help in the formation of a stable solid electrolyte interphase (SEI) on the anode surface, which is crucial for battery performance and safety, especially for silicon-based anodes.[31]

| Silane Electrolyte/Additive | Lithium Salt | Ionic Conductivity (S/cm) | Key Performance Metric | Reference |

| {2-[2-(2-methoxyethoxy)ethoxy]ethoxy} trimethylsilane | 0.8 M LiBOB | 1.29 x 10⁻³ at RT | Stable to 4.4 V, excellent cyclability | [29] |

| Vinyl triethoxysilane (VTES) (5 vol.%) | Not specified | Not specified | Improved cycling performance | [30] |

| (2-cyanoethyl) triethoxysilane (TCN) | Not specified | Not specified | Improved thermal safety and cycle stability | [31] |

Table 4: Electrochemical performance of selected novel silane-based electrolytes and additives.

// Nodes "Cathode" [label="Cathode\n(e.g., LiNi₀.₅Co₀.₂Mn₀.₃O₂)", fillcolor="#D1E7DD"]; "Anode" [label="Anode\n(e.g., Graphite, Si-based)", fillcolor="#D1E7DD"]; "Separator" [label="Separator", shape=plaintext]; "Electrolyte" [label="Novel Silane-Based Electrolyte", fillcolor="#E8F0FE"]; "Li_ion_charge" [label="Li⁺", shape=circle, style=filled, fillcolor="#FBBC05"]; "e_charge" [label="e⁻", shape=circle, style=filled, fillcolor="#4285F4"]; "Li_ion_discharge" [label="Li⁺", shape=circle, style=filled, fillcolor="#FBBC05"]; "e_discharge" [label="e⁻", shape=circle, style=filled, fillcolor="#4285F4"];

// Edges for Charging "Anode" -> "Li_ion_charge" [dir=back, label="Charging"]; "Li_ion_charge" -> "Cathode" [dir=back]; "Anode" -> "e_charge" [dir=back, constraint=false]; "e_charge" -> "Cathode" [dir=back, constraint=false];

// Edges for Discharging "Cathode" -> "Li_ion_discharge" [label="Discharging"]; "Li_ion_discharge" -> "Anode"; "Cathode" -> "e_discharge" [constraint=false]; "e_discharge" -> "Anode" [constraint=false];

// Positioning "Cathode" -> "Separator" -> "Anode" [style=invis]; {rank=same; "Cathode"; "Separator"; "Anode"} "Electrolyte" [pos="2.5,1.5!"]; // Adjust position as needed } dot Schematic of a Li-ion battery with a novel silane-based electrolyte.

Computational Design and Machine Learning in Silane Chemistry

The vast chemical space of possible silane compounds makes experimental screening a time-consuming and expensive process. Computational modeling and machine learning are emerging as powerful tools to accelerate the discovery and optimization of novel silanes.[32][33]

Molecular dynamics (MD) simulations can be used to predict the mechanical properties of silane molecules at the interface between materials, helping to rank their performance as coupling agents.[34] Machine learning models, trained on data from these simulations or from existing experimental databases, can then predict the properties of a vast number of candidate silane structures.[34][35] This data-driven approach allows for the rapid identification of promising new compounds for specific applications, from high-performance composites to advanced electronic materials.[36]

Conclusion and Future Outlook